2-Amino-6-ethyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
This compound belongs to the pyranobenzothiazine class, characterized by a fused pyran-benzothiazine-dioxide core with a cyano group at position 3, an ethyl group at position 6, and a 3-methylphenyl substituent at position 2. Its synthesis likely involves multicomponent reactions (MCRs) using precursors like 2,1-benzothiazine dioxides, aldehydes, and malononitrile, analogous to methods reported for structurally related derivatives . The ethyl and 3-methylphenyl groups are critical for modulating steric and electronic properties, influencing biological activity and solubility.
Properties
IUPAC Name |
2-amino-6-ethyl-4-(3-methylphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-3-24-17-10-5-4-9-15(17)19-20(28(24,25)26)18(16(12-22)21(23)27-19)14-8-6-7-13(2)11-14/h4-11,18H,3,23H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZWRKONAAKFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide typically involves multi-step organic reactions One common synthetic route includes the condensation of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone This intermediate is then subjected to cyclization with 2-aminothiophenol under acidic conditions to yield the desired pyrano[3,2-c][2,1]benzothiazine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-ethyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one functional group is replaced by another using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, cyanating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-Amino-6-ethyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-ethyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Dependent Bioactivity
Pyranobenzothiazine derivatives exhibit structure-activity relationships (SARs) tied to substituents at positions 4, 6, and 3:
- 6-Benzyl vs. 6-Ethyl Groups: In -amino-6-benzyl-4-phenyl derivatives (e.g., 6d) showed selective inhibition of monoamine oxidase A (MAO-A) (IC₅₀ = 0.42 µM), while 6-methyl analogs (e.g., 7r) inhibited MAO-B (IC₅₀ = 0.31 µM).
- 4-Aryl Substitutents : The 3-methylphenyl group in the target compound contrasts with para-substituted aryl groups (e.g., 4-chlorophenyl in 3t from ). Meta-substitution may reduce steric hindrance, improving binding to enzyme active sites .
Heterocyclic Core Modifications
- Pyranobenzothiazine vs. Pyranopyrazole: Pyranopyrazole derivatives (e.g., 3s in ) lack the benzothiazine-dioxide moiety, resulting in reduced MAO affinity but higher solubility due to fewer electronegative groups .
- Thiazolo-pyrimidine Derivatives: Compounds like 11a-b () feature a thiazolo[3,2-a]pyrimidine core with dual carbonyl groups, conferring distinct electronic properties and lower MAO inhibition compared to pyranobenzothiazines .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- MAO Inhibition : The ethyl and 3-methylphenyl groups in the target compound may enhance selectivity for MAO isoforms compared to bulkier benzyl or smaller methyl groups .
- Synthetic Efficiency: MCRs (e.g., ) offer higher atom economy (~80% yield) than stepwise N-alkylation methods (~60% yield) .
- Thermal Stability: Pyranobenzothiazines with electron-withdrawing groups (e.g., CN, SO₂) exhibit higher melting points (>200°C) than pyranopyrazoles (~170°C), suggesting superior thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
